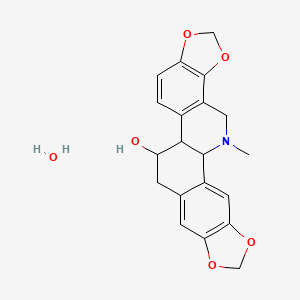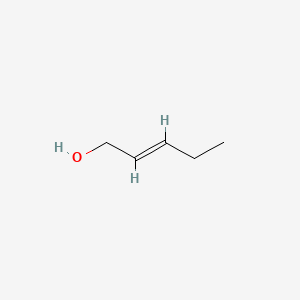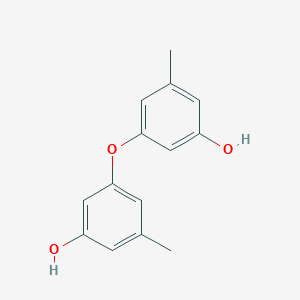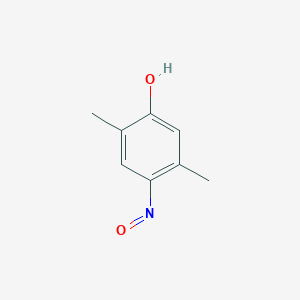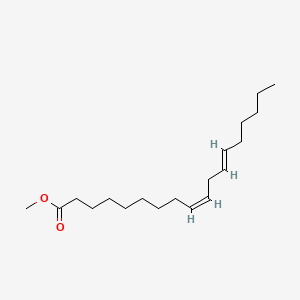
Methyl (9Z,12E)-octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (9Z,12E)-octadeca-9,12-dienoate: is a fatty acid methyl ester, specifically a methyl ester of linoleic acid. It is characterized by its molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (9Z,12E)-octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating linoleic acid and methanol with a catalyst such as sulfuric acid or hydrochloric acid to produce the methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as soybean oil or sunflower oil. The process includes mixing the oil with methanol and a base catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (9Z,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated methyl esters.
Substitution: Substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (9Z,12E)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research explores its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism by which methyl (9Z,12E)-octadeca-9,12-dienoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also serves as a substrate for enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .
Comparaison Avec Des Composés Similaires
Methyl (9Z,12Z,15E)-9,12,15-octadecatrienoate:
Methyl (9Z,12Z)-octadeca-9,12-dienoate:
Uniqueness: Methyl (9Z,12E)-octadeca-9,12-dienoate is unique due to its specific (9Z,12E) configuration, which imparts distinct chemical and physical properties compared to its isomers and other similar compounds. This configuration affects its reactivity and interaction with biological systems .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (9Z,12E)-octadeca-9,12-dienoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl oleate", "9-bromo-non-1-ene", "Sodium hydride", "Palladium(II) acetate", "Triphenylphosphine", "1,4-benzoquinone", "Methanol", "Tetrahydrofuran", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Methyl oleate is reacted with 9-bromo-non-1-ene in the presence of sodium hydride to form methyl (9Z)-non-9-enoate.", "Methyl (9Z)-non-9-enoate is then reacted with 9-bromo-non-1-ene in the presence of palladium(II) acetate and triphenylphosphine to form methyl (9Z,12E)-octadeca-9,12-dienoate.", "The reaction mixture is then treated with 1,4-benzoquinone to remove any remaining palladium catalyst.", "The product is purified by column chromatography using a mixture of methanol and chloroform as the eluent.", "The purified product is then washed with water and dried over sodium chloride to obtain the final product." ] } | |
Numéro CAS |
20221-27-6 |
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl (9E,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10+ |
Clé InChI |
WTTJVINHCBCLGX-QEFCTBRHSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C/CCCCCCCC(=O)OC |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3420733.png)
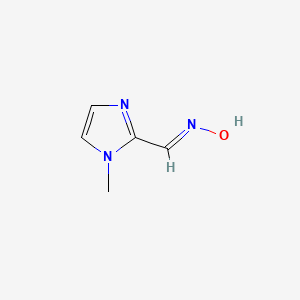


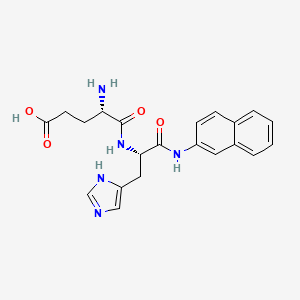

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3420801.png)

